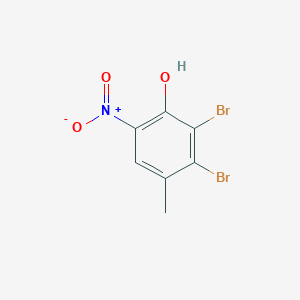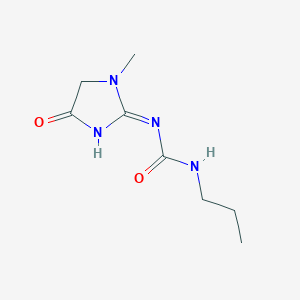
(1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-propylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring an imidazolidinone ring, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-propylurea typically involves the reaction of a suitable imidazolidinone derivative with a propyl isocyanate. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
科学的研究の応用
Chemistry
In chemistry, (1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-propylurea can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its ability to interact with biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.
作用機序
The mechanism of action of (1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-propylurea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
Similar compounds to (1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-propylurea include other urea derivatives and imidazolidinone-containing compounds. Examples might include:
- 1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-ethylurea
- 1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-butylurea
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the imidazolidinone ring with a propylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C8H14N4O2 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
(1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-propylurea |
InChI |
InChI=1S/C8H14N4O2/c1-3-4-9-8(14)11-7-10-6(13)5-12(7)2/h3-5H2,1-2H3,(H2,9,10,11,13,14) |
InChIキー |
IDFXWJTXBMYDCI-UHFFFAOYSA-N |
異性体SMILES |
CCCNC(=O)/N=C/1\NC(=O)CN1C |
正規SMILES |
CCCNC(=O)N=C1NC(=O)CN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Spiro[3.4]octane-2-carbonyl chloride](/img/structure/B14372790.png)
![1,1'-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14372801.png)

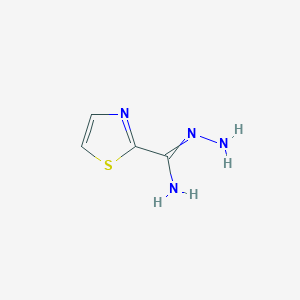
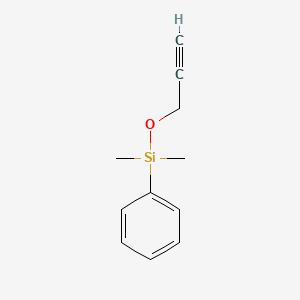
![3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid](/img/structure/B14372838.png)
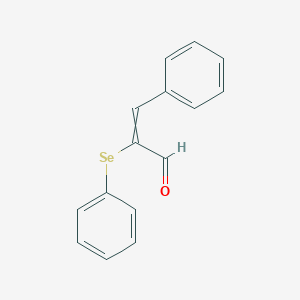
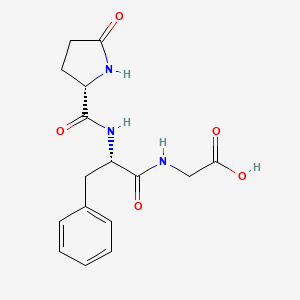
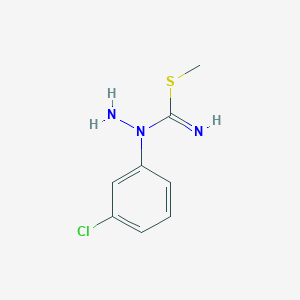
phosphanium iodide](/img/structure/B14372843.png)
![2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14372854.png)
